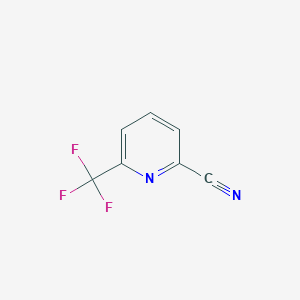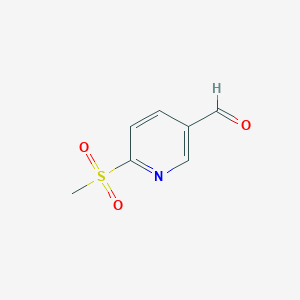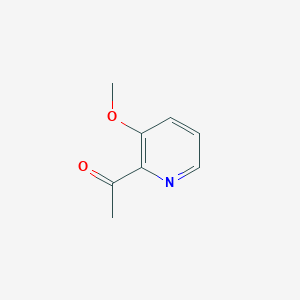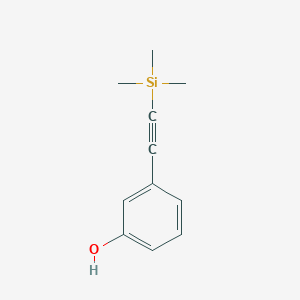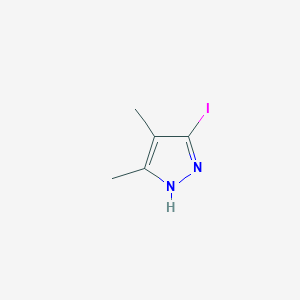
7-Isoquinolinecarboxaldehyde
描述
7-Isoquinolinecarboxaldehyde is an organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
7-Isoquinolinecarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides in the presence of a catalytic amount of p-toluensulfonic acid . The starting keto formamides are obtained by acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamides with carboxylic acids or their anhydrides in polyphosphoric acid .
Industrial Production Methods
Industrial production of isoquinoline-7-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
7-Isoquinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it to isoquinoline-7-methanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Isoquinoline-7-carboxylic acid.
Reduction: Isoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
7-Isoquinolinecarboxaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and isoquinoline alkaloids.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of isoquinoline-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
相似化合物的比较
7-Isoquinolinecarboxaldehyde can be compared with other isoquinoline derivatives such as:
Isoquinoline-3-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
Quinoline-3-carbaldehyde: A related compound with a quinoline core instead of isoquinoline.
1-Phenylpyrrolo[2,1-a]isoquinoline: A more complex structure with additional rings and substituents.
This compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications in synthesis.
属性
IUPAC Name |
isoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGQILEKLFCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608256 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-20-5 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Isoquinoline-7-carbaldehyde in the synthesis of (±)-glaziovine?
A1: Isoquinoline-7-carbaldehyde serves as a crucial intermediate in the synthetic route to (±)-glaziovine []. The compound, specifically 2,3,8,8a-tetrahydro-6-hydroxy-5-methoxy-1-methylcyclopent[ij]isoquinolin-7(1H)-one, undergoes a Wittig reaction followed by hydrolysis to yield the key Isoquinoline-7-carbaldehyde derivative (19 in the paper) []. This aldehyde then reacts with methyl vinyl ketone in the presence of a catalyst to form the spiran ring system present in (±)-11,12-dihydroglaziovine, which is further modified to yield (±)-glaziovine [].
Q2: Are there any spectroscopic data available for Isoquinoline-7-carbaldehyde as described in the study?
A2: The study primarily focuses on the synthetic route and stereochemistry involved in the synthesis of (±)-glaziovine []. While the paper doesn't delve into the detailed spectroscopic characterization of Isoquinoline-7-carbaldehyde itself, it mentions the use of techniques like X-ray crystallography to determine the relative configurations of related intermediates []. This highlights the importance of structural analysis in understanding the reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








